Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate
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Overview
Description
Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate: is a specialized organic compound characterized by its complex molecular structure. This compound is part of the benzodiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized through the reaction of 1H-1,3-benzodiazole-5-carboxylate with tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst, such as palladium or nickel complexes.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reaction is a common method used to prepare this compound. It involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is typically produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Advanced methods such as continuous flow synthesis can be employed to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution Reactions: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: It is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism can vary depending on the application, but it generally involves binding to active sites or altering signaling pathways.
Comparison with Similar Compounds
Methyl 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine-2-carboxylate
2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness: Compared to similar compounds, Methyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole-5-carboxylate
This compound in scientific research and industrial applications. Its versatility and unique properties make it a valuable compound in the advancement of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
methyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzimidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)10-6-9(13(19)20-5)7-11-12(10)18-8-17-11/h6-8H,1-5H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXKRDZRKBMZQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N=CN3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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